

3-Bromophenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Bromophenylacetic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenylacetic acid has emerged as a crucial scaffold in organic synthesis, prized for its dual reactivity that allows for sequential or orthogonal functionalization. The presence of both a carboxylic acid group and an aryl bromide moiety provides two distinct reaction sites. The carboxylic acid can be readily transformed into esters, amides, and other derivatives, while the carbon-bromine bond serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-bromophenylacetic acid**, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical and Physical Properties

3-Bromophenylacetic acid is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in chemical reactions.^{[1][2][3][4]}

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrO ₂	[4]
Molecular Weight	215.04 g/mol	[4]
Melting Point	98-102 °C	[1][3]
Boiling Point	252.95 °C (rough estimate)	[1]
Appearance	White/Crystalline Powder or Needles	[1]
Solubility	Soluble in DMSO, Methanol	[1]
pKa	4.12 ± 0.10 (Predicted)	[1]
CAS Number	1878-67-7	[4]

Spectroscopic Data:

Technique	Key Peaks/Shifts
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.47 - 7.39 (m, 2H), 7.24 - 7.17 (m, 2H), 3.63 (s, 2H)
¹³ C NMR (CDCl ₃)	δ 176.9, 136.1, 131.6, 130.3, 128.0, 122.7, 40.7
IR (KBr, cm ⁻¹)	2900-3100 (O-H stretch), 1700 (C=O stretch), 1600, 1475, 1420 (C=C stretch)
Mass Spectrum (EI)	m/z 214/216 (M ⁺), 170/172, 135, 91

Synthesis of 3-Bromophenylacetic Acid

A common laboratory-scale synthesis of **3-bromophenylacetic acid** involves the Willgerodt-Kindler reaction of 3'-bromoacetophenone, followed by hydrolysis.

Experimental Protocol: Synthesis from 3'-Bromoacetophenone

In a three-necked flask, 3'-bromoacetophenone (0.5 mol), sulfur (0.75 mol), and morpholine (0.75 mol) are combined and refluxed for 14 hours. The mixture is then cooled to 20-30 °C. A solution of glacial acetic acid (260 mL), water (75 mL), and concentrated sulfuric acid (52 mL) is added, and the mixture is refluxed for an additional 6 hours. The reaction mixture is poured into ice water, and the precipitated brown solid is collected by filtration. The solid is dissolved in a 20% aqueous sodium hydroxide solution and filtered. The filtrate is cooled in an ice bath and acidified to pH 1-2 with 2 mol/L hydrochloric acid to precipitate the product. The resulting solid is filtered, dried, and can be recrystallized to afford **3-bromophenylacetic acid**.^[5]

- Yield: ~92.3%^[5]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of **3-bromophenylacetic acid** is a versatile functional handle for various transformations, most notably esterification and amidation.

Esterification

Fischer esterification provides a straightforward method for converting **3-bromophenylacetic acid** to its corresponding esters, which are often used as protected forms of the carboxylic acid or as substrates in subsequent cross-coupling reactions.

To a solution of **3-bromophenylacetic acid** (1.0 equiv.) in an excess of the desired alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., concentrated H_2SO_4 , p-TsOH) is added.^{[6][7][8][9][10]} The reaction mixture is heated to reflux and stirred for several hours until completion (monitored by TLC). After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO_3 and brine. The organic layer is dried over anhydrous Na_2SO_4 or MgSO_4 , filtered, and concentrated in vacuo to yield the ester.^{[6][8]}



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Fischer Esterification Workflow.

Alcohol	Catalyst	Reaction Time (h)	Yield (%)
Methanol	H ₂ SO ₄	4	~90
Ethanol	H ₂ SO ₄	4	~95
n-Propanol	p-TsOH	6	>85
n-Butanol	p-TsOH	6	>85

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. **3-Bromophenylacetic acid** can be coupled with a wide range of primary and secondary amines using various coupling reagents to produce a diverse library of amides.

To a solution of **3-bromophenylacetic acid** (1.0 equiv.), the desired amine (1.1 equiv.), and a base (e.g., DIPEA, Et₃N; 2.0-3.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), a coupling reagent (e.g., HATU, HOBt/EDC; 1.1-1.2 equiv.) is added portion-wise at 0 °C or room temperature.[1][2][11][12][13][14] The reaction is stirred at room temperature for several hours to overnight. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[1]



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Amidation Reaction Workflow.

Coupling Reagent	Base	Solvent	Typical Yield (%)
HATU	DIPEA	DMF	85-95
EDC/HOBt	DIPEA	DMF/CH ₂ Cl ₂	70-90
T3P®	Pyridine	Ethyl Acetate	80-95

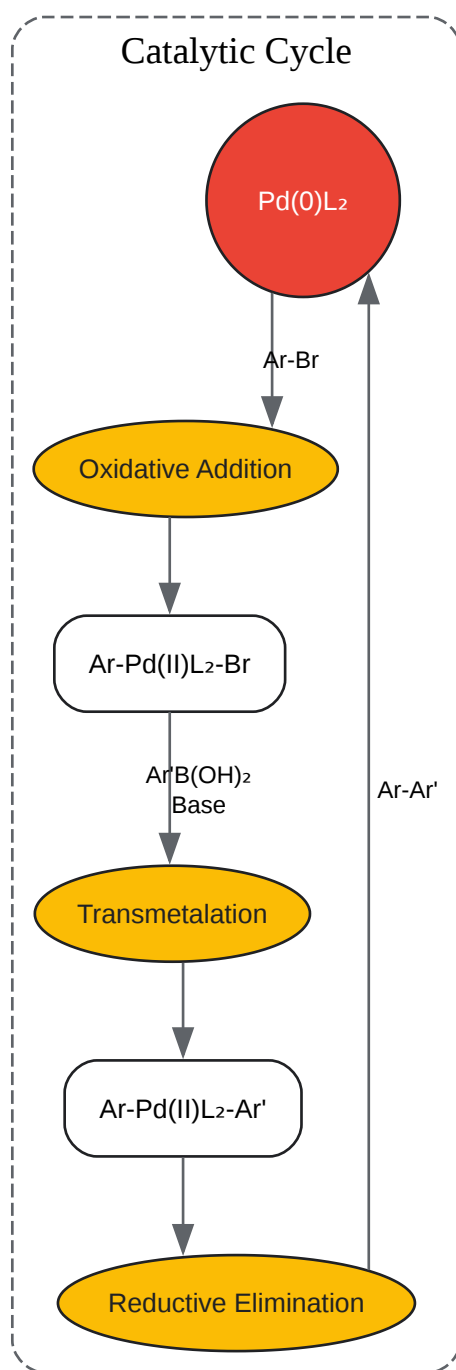
Reactions of the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in **3-bromophenylacetic acid** and its derivatives is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures. For these reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions often employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent.

In a reaction vessel, the **3-bromophenylacetic acid** derivative (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equiv.) are combined. A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added. The mixture is heated (typically 80-100 °C) under an inert atmosphere until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.^{[15][16][17][18]}



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Simplified Suzuki Coupling Catalytic Cycle.

Arylboronic Acid	Catalyst System	Base	Solvent	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/EtOH/H ₂ O	~89
4-Methoxyphenylboronic acid	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	Dioxane/H ₂ O	>90
3-Thienylboronic acid	PdCl ₂ (dppf)	Na ₂ CO ₃	DME/H ₂ O	~85

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene.

To a mixture of the **3-bromophenylacetic acid** derivative (1.0 equiv.), an alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile), a base (e.g., Et₃N, K₂CO₃) is added.^{[19][20][21][22][23][24]} The reaction is heated (typically 80-140 °C) under an inert atmosphere. After completion, the mixture is cooled, filtered, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The product is purified by column chromatography.

Alkene	Catalyst	Base	Solvent	Yield (%)
Styrene	Pd(OAc) ₂ /PPh ₃	Et ₃ N	DMF	70-85
n-Butyl acrylate	Pd(OAc) ₂	NaOAc	NMP	>90
Cyclohexene	Pd(OAc) ₂ /P(o-tol) ₃	K ₂ CO ₃	Acetonitrile	60-75

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes by reacting the aryl bromide with a terminal alkyne.

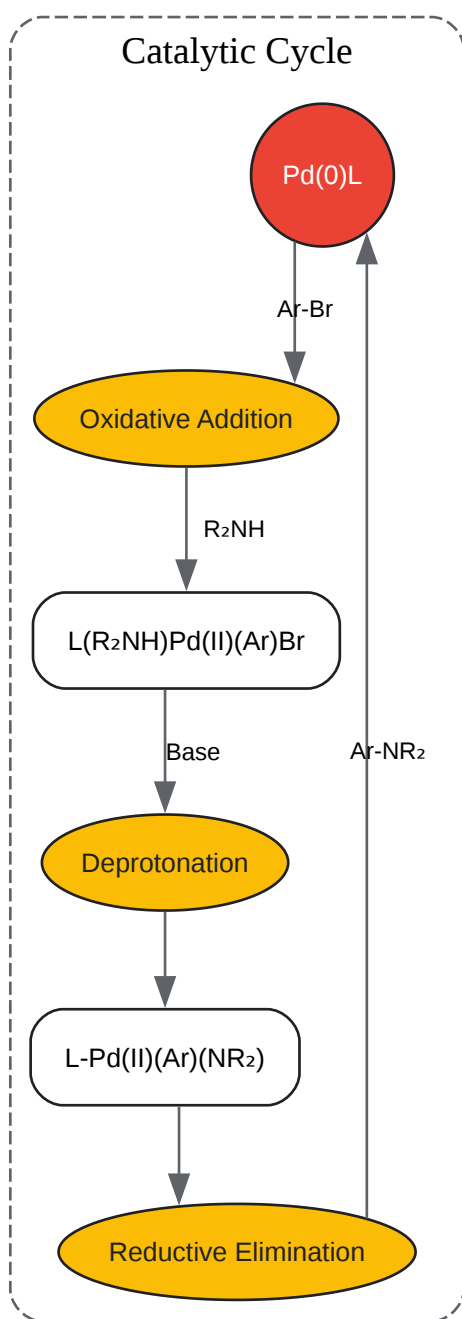
In a degassed solvent (e.g., THF, DMF) containing a base (e.g., Et₃N, DIPA), the **3-bromophenylacetic acid** derivative (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%) are combined under an inert atmosphere.^{[13][16][25][26][27][28]} The reaction is stirred at room temperature or gentle heating until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Terminal Alkyne	Catalyst System	Base	Solvent	Yield (%)
Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ /CuI	Et ₃ N	THF	80-95
1-Hexyne	Pd(PPh ₃) ₄ /CuI	DIPA	DMF	75-90
Trimethylsilylacetylene	Pd(OAc) ₂ /PPh ₃ /CuI	Et ₃ N	Toluene	>90

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines.

An oven-dried reaction vessel is charged with the **3-bromophenylacetic acid** derivative (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos; 1.2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv.) under an inert atmosphere.^{[11][29][30][31][32][33][34]} Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.



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Simplified Buchwald-Hartwig Amination Cycle.

Amine	Catalyst/Ligand	Base	Solvent	Yield (%)
Morpholine	Pd(OAc) ₂ /BINAP	NaOtBu	Toluene	>90
Aniline	Pd ₂ (dba) ₃ /Xantphos	Cs ₂ CO ₃	Dioxane	80-95
Benzylamine	Pd(OAc) ₂ /DavePhos	K ₃ PO ₄	Toluene	>90

Applications in Pharmaceutical Synthesis

The versatility of **3-bromophenylacetic acid** has made it a valuable starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Benazepril

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.^[35] While the core of benazepril does not contain the **3-bromophenylacetic acid** moiety directly, derivatives of phenylacetic acid are key to forming the benzazepine ring system. Synthetic routes to benazepril often involve the cyclization of precursors derived from substituted phenylacetic acids. The bromo-substituent can be used to introduce further diversity or can be removed in a later step.

Synthesis of Brompheniramine

Brompheniramine is an antihistamine used to treat symptoms of the common cold and allergic rhinitis.^{[36][37]} The synthesis of brompheniramine involves the alkylation of pyridine with a substituted benzyl halide, followed by the introduction of the dimethylaminopropyl side chain. While 4-bromophenylacetic acid is a more direct precursor, synthetic strategies can be adapted from **3-bromophenylacetic acid** by first converting it to the corresponding benzyl bromide derivative.

Conclusion

3-Bromophenylacetic acid is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the carboxylic

acid and the aryl bromide positions. The reactions detailed in this guide, including esterification, amidation, and various palladium-catalyzed cross-coupling reactions, highlight its utility in constructing complex molecular frameworks. Its application in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The detailed protocols and tabulated data provided herein serve as a valuable resource for chemists seeking to exploit the synthetic potential of this readily available and highly useful compound.

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